
Methyl 3-(1,3-benzodioxol-5-yl)acrylate
Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)acrylate is a methyl ester derivative of 3,4-methylenedioxycinnamic acid. Its structure features a benzodioxole ring (a fused 1,3-dioxole and benzene system) linked to an acrylate group via the benzene ring. The compound is synthesized via acid-catalyzed esterification of 3,4-methylenedioxycinnamic acid with methanol, as described in .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-benzodioxol-5-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(1,3-benzodioxol-5-yl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The acrylate moiety enables redox transformations:
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Oxidation : Using strong oxidizing agents like KMnO₄ or CrO₃, the double bond can be cleaved to form carboxylic acid derivatives. For example, oxidation of the parent compound yields 3-(1,3-benzodioxol-5-yl)acrylic acid, a known inhibitor of 4-hydroxycinnamoyl-CoA ligase .
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ reduces the α,β-unsaturated ester to the corresponding saturated alcohol or propionate derivative .
Participation in Cycloaddition and Functionalization
The conjugated double bond allows Diels-Alder reactions and Michael additions :
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Diels-Alder : Reacts with dienes (e.g., cyclopentadiene) to form six-membered cyclohexene derivatives under thermal conditions .
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Michael Addition : Nucleophiles like amines or thiols attack the β-position, forming substituted acrylates. For instance, reactions with pyrrolidine or morpholine yield β-amino acrylates .
Hydrolysis and Esterification
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Hydrolysis : Acidic or basic conditions cleave the methyl ester to 3-(1,3-benzodioxol-5-yl)acrylic acid. For example, NaOH in aqueous ethanol at 80°C achieves near-quantitative conversion .
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Transesterification : Reacts with higher alcohols (e.g., ethanol) under acidic catalysis to produce ethyl or propyl esters .
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
MDBA serves as a versatile building block in organic synthesis. Its acrylate functionality allows it to participate in various reactions such as:
- Knoevenagel Condensation : MDBA can react with aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis .
- Michael Addition : The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of more complex molecules .
Table 1: Key Reactions Involving MDBA
Reaction Type | Description | Products |
---|---|---|
Knoevenagel Condensation | Reaction with aldehydes | α,β-unsaturated carbonyls |
Michael Addition | Reaction with nucleophiles | Complex molecules |
Diels-Alder Reaction | Can act as a diene in Diels-Alder reactions | Cyclohexene derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Recent studies have highlighted the biological activities of MDBA and its derivatives. The compound has been investigated for its potential:
- Antimicrobial Activity : MDBA exhibits significant antimicrobial properties against various pathogens. Research indicates that its structural features contribute to this activity .
- Anticancer Potential : MDBA and related compounds have shown promise in anticancer studies, particularly through mechanisms involving apoptosis induction in cancer cells .
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, MDBA derivatives were synthesized and evaluated for their anticancer effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating enhanced potency against specific cancer types .
Material Science
Applications in Polymer Chemistry
MDBA's acrylate group makes it suitable for polymerization processes:
- Polymerization : It can be polymerized to create polymers with unique properties suitable for coatings, adhesives, and other materials .
- Functional Materials : The incorporation of MDBA into polymer matrices can enhance thermal stability and mechanical properties.
Table 2: Properties of MDBA-Based Polymers
Property | Value |
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Thermal Stability | High (decomposes above 300°C) |
Mechanical Strength | Enhanced due to cross-linking |
Solubility | Soluble in organic solvents |
Environmental Considerations
Toxicity and Environmental Impact
Understanding the environmental impact of MDBA is crucial for its application:
- Toxicological Studies : Preliminary assessments indicate low toxicity levels; however, further studies are required to evaluate its environmental persistence and degradation pathways .
- Regulatory Status : MDBA is under evaluation by regulatory agencies for its safety profile concerning human health and the environment.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxole Ring
Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate
- Structural Differences: Incorporates a nitro (-NO₂) group at the 6-position of the benzodioxole ring and a cyano (-CN) group at the α-carbon of the acrylate ().
- Impact on Properties: Electronic Effects: The nitro group is strongly electron-withdrawing, polarizing the benzodioxole ring and enhancing electrophilicity at the acrylate β-carbon. Hydrogen Bonding: Crystal structure analysis reveals intermolecular C—H⋯O hydrogen bonds involving the nitro group (D—H⋯A distance: 2.51 Å, angle: 132°) (). These interactions increase melting points and reduce solubility compared to the parent compound. Reactivity: The cyano group facilitates nucleophilic additions (e.g., Michael additions), making this derivative more reactive than the unsubstituted acrylate.
Ethyl 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylate
- Structural Differences: Ethyl ester instead of methyl and a cyano group at the α-position ().
- Impact on Properties: Solubility: The ethyl ester improves lipophilicity (logP increase by ~0.5 units) compared to the methyl ester, enhancing membrane permeability in biological systems. Synthesis: Prepared via analogous esterification with ethanol, yielding larger crystals due to slower reaction kinetics ().
Ester Group Variations
Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate
- Structural Differences : Ethyl ester substituent (C₂H₅ vs. CH₃).
- Impact on Properties :
Carboxylic Acid Precursor
3,4-Methylenedioxycinnamic Acid
- Structural Differences : Free carboxylic acid (-COOH) instead of an ester.
- Impact on Properties: Acidity: pKa ~4.5 (carboxylic acid) versus non-acidic esters. Solubility: Higher aqueous solubility (logS: -2.5 vs. -3.8 for methyl ester) but lower lipid solubility.
Biological Activity
Methyl 3-(1,3-benzodioxol-5-yl)acrylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole moiety that is known for its diverse biological activities. The compound can be synthesized through various organic reactions, primarily involving the esterification of acrylic acid derivatives with benzodioxole-containing compounds. Its molecular formula is , and it exhibits properties that allow it to interact with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzodioxole ring may participate in biochemical pathways influencing cellular processes, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cell proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for various physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by triggering oxidative stress and inhibiting cell cycle progression.
Case Study: Induction of Apoptosis
A study involving human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:
- Increased Reactive Oxygen Species (ROS) production.
- Cell Cycle Arrest at the G2/M phase.
- Activation of Caspase Pathways , leading to programmed cell death.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any compound intended for therapeutic use. Preliminary studies indicate that this compound has a favorable safety profile with no significant genotoxic effects observed in vitro.
Table 2: Toxicological Findings
Endpoint | Result |
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Genotoxicity | Negative |
Acute Toxicity (LD50) | >2000 mg/kg (in vivo studies) |
Skin Sensitization | No sensitization observed |
Q & A
Q. Basic Synthesis and Characterization
Q: What are the recommended methods for synthesizing Methyl 3-(1,3-benzodioxol-5-yl)acrylate and verifying its purity? A: Synthesis typically involves condensation reactions between benzodioxole derivatives and acrylate precursors. For example, Michael addition reactions using ethyl acetoacetate and KOH in ethanol can yield intermediates that cyclize to form benzodioxol-containing structures . Post-synthesis, purity is verified via:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (e.g., using SHELX programs ) to resolve molecular geometry.
- HPLC with UV detection to assess chemical purity (>95% recommended).
Q. Advanced Hydrogen Bonding Analysis
Q: How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed? A: Hydrogen bonding networks are analyzed using graph set analysis to categorize interaction types (e.g., chains, rings). Steps include:
Crystallographic data refinement (SHELXL or PLATON ).
Hydrogen bond parameter extraction (donor-acceptor distances, angles).
Graph set notation (e.g., for a 6-membered ring motif) to classify patterns .
For example, benzodioxol derivatives often exhibit interactions stabilizing layered packing .
Q. Basic Spectroscopic Characterization
Q: What spectroscopic techniques are most effective for characterizing this compound? A:
- 1H/13C NMR : Identify aromatic protons (6.5–7.5 ppm for benzodioxol) and ester methyl groups (~3.8 ppm) .
- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and benzodioxol ether (C-O-C, ~1250 cm⁻¹) stretches.
- UV-Vis : Monitor conjugation via absorbance in 250–300 nm range (π→π* transitions).
- X-ray diffraction : Resolve bond lengths (e.g., C-O in benzodioxol: ~1.36 Å) and dihedral angles .
Q. Advanced Computational Modeling
Q: What computational methods are suitable for studying the molecular interactions of this compound in drug design? A:
- Molecular docking : Use AutoDock Vina or Schrödinger to assess binding affinity with targets like squalene synthase .
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential surfaces for reactivity analysis.
- Molecular Dynamics (MD) : Simulate solvation effects and stability of hydrogen-bonded networks .
Q. Basic Crystallization Design
Q: What are the key considerations in designing crystallization experiments for this compound? A:
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to optimize polarity.
- Slow evaporation : Promotes single-crystal growth.
- Temperature control : Lower temps (~4°C) reduce nucleation density.
- Validation : Check for twinning using PLATON and refine with SHELXL .
Q. Advanced Ring Puckering Analysis
Q: How does ring puckering analysis apply to cyclic structures in derivatives of this compound? A: For benzodioxol rings, Cremer-Pople parameters quantify puckering:
Calculate out-of-plane displacements () relative to the mean plane.
Derive puckering amplitude () and phase angles () .
Example: A five-membered benzodioxol ring may exhibit with pseudorotation phase , indicating envelope conformations .
Q. Regulatory Considerations
Q: Are there international regulations affecting the research use of this compound? A: this compound derivatives (e.g., PMK methyl glycidate) are regulated under UN Convention Table I due to potential misuse . Researchers must:
- Document synthesis and usage under institutional oversight.
- Avoid unlicensed distribution.
Q. Advanced Data Contradiction Resolution
Q: How to resolve contradictions in crystallographic data from different studies? A:
Validation tools : Use checkCIF/PLATON to flag outliers (e.g., bond length deviations >3σ) .
Refinement comparison : Cross-validate SHELXL and Olex2 outputs.
Thermal motion analysis : High ADPs (>0.1 Ų) may indicate disordered regions requiring re-interpretation .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNYKVVEDMUXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353111 | |
Record name | Methyl 3-(1,3-benzodioxol-5-yl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16386-34-8 | |
Record name | Methyl 3-(1,3-benzodioxol-5-yl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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